Indazole, a heterocyclic aromatic organic compound, consists of a fused benzene and pyrazole ring. Indazole derivatives, particularly those substituted at the 3-position, have garnered significant attention in scientific research due to their diverse biological activities. [, , , ] These derivatives have shown promise as potential therapeutic agents in various areas, including:
4-Bromo-5-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound is characterized by a bicyclic structure, which consists of a pyrazole ring fused to a benzene ring. The molecular formula for 4-Bromo-5-methyl-1H-indazol-3-amine is C7H8BrN3, and its IUPAC name reflects its structural features, including the presence of bromine and methyl substituents.
The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active compounds. It has been studied for its biological activities and potential therapeutic uses.
The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine typically involves several steps, including the formation of substituted benzamidines followed by cyclization reactions. One common synthetic route is as follows:
These steps can yield high purity and yield rates, with total yields reported around 72.3% under optimized conditions .
The synthesis can be optimized by controlling reaction conditions such as temperature, time, and concentration of reagents. For instance, the use of tetrahydrofuran as a solvent during ring closure can enhance reaction efficiency . Additionally, minimizing waste and side reactions is crucial for industrial applications.
The molecular structure of 4-Bromo-5-methyl-1H-indazol-3-amine features:
The InChI representation for this compound is:
This structural information can be used to predict reactivity and interaction with other chemical species.
4-Bromo-5-methyl-1H-indazol-3-amine participates in various chemical reactions:
Common reagents for substitution include nucleophiles under basic conditions. For oxidation, potassium permanganate or hydrogen peroxide may be employed, while sodium borohydride or lithium aluminum hydride are typical reducing agents.
The mechanism of action for 4-Bromo-5-methyl-1H-indazol-3-amine largely relates to its role as a precursor in synthesizing biologically active compounds. Its structural properties allow it to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory or antibacterial actions.
4-Bromo-5-methyl-1H-indazol-3-amine is typically presented as a solid with specific melting points depending on purity and synthesis method.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances due to the presence of reactive functional groups (bromine and amine). Its solubility characteristics can influence its application in various chemical processes.
4-Bromo-5-methyl-1H-indazol-3-amine has several applications in scientific research:
4-Bromo-5-methyl-1H-indazol-3-amine (CAS RN: 1715912-74-5) represents a strategically substituted derivative within the 1H-indazole heterocyclic system. Its systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, precisely defining the positions of its characteristic substituents: a bromine atom at the 4-position, a methyl group at the 5-position, and an amine group at the 3-position of the indazole core [2] [5]. The molecular formula C₈H₈BrN₃ (MW: 226.07 g/mol) and the SMILES notation BrC=1C=2C(=NNC2C=CC1C)N
provide unambiguous representations of its chemical structure [2] [4].
The indazole scaffold itself is a bicyclic aromatic system comprising a fused pyrazole and benzene ring. This compound belongs specifically to the 3-aminoindazole subclass, characterized by the presence of an amine group at the C3 position – a critical feature influencing its hydrogen-bonding capacity and overall molecular reactivity. The bromine atom introduces a heavy halogen, enhancing both steric bulk and leaving-group potential for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. The methyl group at C5 contributes steric and electronic effects, modulating electron density across the aromatic system [2] [9].
Table 1: Structural Characteristics and Classification of 4-Bromo-5-methyl-1H-indazol-3-amine
Characteristic | Value/Description | Chemical Implication |
---|---|---|
Systematic Name | 4-Bromo-5-methyl-1H-indazol-3-amine | Unambiguous identification |
CAS Registry Number | 1715912-74-5 | Unique global identifier |
Molecular Formula | C₈H₈BrN₃ | Defines elemental composition and molecular weight (226.07 g/mol) |
Core Structure | 1H-Indazole | Bicyclic aromatic system (benzene fused with pyrazole) |
Key Substituents | -Br (C4), -CH₃ (C5), -NH₂ (C3) | Bromine: Cross-coupling site; Methyl: Electron donation/Sterics; Amine: H-bonding/Solubility |
Canonical SMILES | BrC1=C2C(=NN2C=C1C)N | Linear notation encoding molecular structure |
InChI Key | FKLIXMKJIGOMOT-UHFFFAOYSA-N | Unique hash for structure identification |
The indazole nucleus has evolved from a chemical curiosity into a privileged scaffold central to modern drug discovery. Early investigations recognized its bioisosteric relationship with indole and benzimidazole, driving exploration into its pharmacological potential. The incorporation of halogen atoms, particularly bromine, and amino groups at specific positions emerged as a powerful strategy to modulate bioactivity, solubility, and metabolic stability [5] [7] [9].
The historical development of indazole-based therapeutics highlights the scaffold's versatility:
Table 2: Evolution of Key Indazole Derivatives in Medicinal Chemistry
Era | Representative Compound | Key Indazole Substitution Pattern | Therapeutic Target/Use | Significance |
---|---|---|---|---|
Early Stage | Benzydamine | Varied | NSAID (Topical) | Demonstrated anti-inflammatory potential of indazole scaffold. |
Granisetron | Varied | 5-HT₃ Receptor Antagonist (Antiemetic) | Validated indazole core for CNS-targeting therapeutics. | |
Modern Era | Pazopanib | Complex C4, C6, C7 substituents | Multi-kinase (VEGFR, PDGFR, c-Kit) - RCC, STS | Established indazoles as potent angiogenesis inhibitors. |
(Targeted Tx) | Entrectinib | 3-Amide, Complex C5/C7 substituents | TRK, ROS1, ALK kinase inhibitor - NTRK+, ROS1+ NSCLC | Highlighted role of 3-position derivatization (amide) for kinase inhibition. |
Niraparib | Varied | PARP1/PARP2 inhibitor - Ovarian Cancer | Demonstrated application in DNA damage response. | |
Linifanib | 3-Amino, Complex C4/C7 substituents | Multi-targeted TKI - Investigational (HCC, RCC) | Validated 3-aminoindazole as key hinge-binding motif. | |
Scaffold | 4-Bromo-5-methyl-1H-indazol-3-amine | -Br (C4), -CH₃ (C5), -NH₂ (C3) | Versatile synthetic intermediate | Enables access to analogs inspired by clinical agents via C4 diversification. |
This compound exemplifies the strategic application of halogenated, amino-functionalized indazoles as multifunctional building blocks. Its synthesis and commercial availability (typically ≥95-97% purity, stored at 2-8°C) [2] [3] [4] facilitate ongoing research into novel derivatives targeting diverse pathways, continuing the legacy of the indazole scaffold in advancing medicinal chemistry. The historical trajectory underscores its importance as a core structure for developing new enzyme inhibitors, receptor modulators, and potentially agents in material science and diagnostics [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9